molecular formula C7H6INO3 B6284795 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid CAS No. 80462-95-9

2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Cat. No.: B6284795
CAS No.: 80462-95-9
M. Wt: 279
InChI Key:
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Description

2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a chemical compound with the molecular formula C7H6INO3 It is characterized by the presence of an iodine atom attached to a pyridine ring, which is further connected to an acetic acid moiety

Preparation Methods

The synthesis of 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid typically involves the iodination of a pyridine derivative followed by the introduction of an acetic acid group. One common synthetic route includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the pyridine ring. The reaction conditions often involve the use of solvents such as acetic acid or acetonitrile and may require heating to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the acetic acid moiety.

Scientific Research Applications

2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where iodine-containing compounds have shown efficacy.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The iodine atom in the compound may play a crucial role in its activity, potentially through the formation of reactive intermediates or by facilitating binding to target molecules.

Comparison with Similar Compounds

2-(5-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can be compared with other similar compounds, such as:

    2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid: This compound has a bromine atom instead of iodine, which may result in different reactivity and biological activity.

    2-(5-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid: The presence of a chlorine atom can also influence the compound’s properties and applications.

    2-(5-fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid: Fluorine-containing analogs are often studied for their unique chemical and biological properties.

The uniqueness of this compound lies in the presence of the iodine atom, which can impart distinct reactivity and potential biological activities compared to its halogenated analogs.

Properties

CAS No.

80462-95-9

Molecular Formula

C7H6INO3

Molecular Weight

279

Purity

91

Origin of Product

United States

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